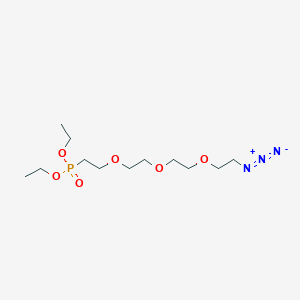

Azido-PEG3-phosphonic acid ethyl ester

Description

Propriétés

IUPAC Name |

1-azido-2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N3O6P/c1-3-20-22(16,21-4-2)12-11-19-10-9-18-8-7-17-6-5-14-15-13/h3-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXYMBISZVJSOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCOCCOCCOCCN=[N+]=[N-])OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N3O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Azido-PEG3-phosphonic acid ethyl ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG3-phosphonic acid ethyl ester is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a versatile tool in the construction of Proteolysis Targeting Chimeras (PROTACs) and for the surface modification of materials. Detailed experimental protocols for its synthesis and use in click chemistry reactions are provided, along with a summary of its key quantitative data.

Introduction

This compound, with the chemical name diethyl (3-(2-(2-azidoethoxy)ethoxy)ethyl)phosphonate, is a polyethylene (B3416737) glycol (PEG)-based linker that features two key functional groups: a terminal azide (B81097) and a diethyl phosphonate (B1237965). The azide group serves as a reactive handle for "click chemistry," specifically the Copper(I)-catalyzed Azido-Alkyne Cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for efficient and specific conjugation to molecules containing alkyne or strained alkyne moieties, respectively.[1]

The triethylene glycol (PEG3) spacer is a hydrophilic chain that enhances the aqueous solubility of the molecule and its conjugates, a crucial property for biological applications.[2][3] The diethyl phosphonate group, upon hydrolysis to the corresponding phosphonic acid, acts as a strong anchoring group for various metal oxide surfaces, making this linker valuable for the functionalization of nanoparticles and other materials.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C12H26N3O6P | [3] |

| Molecular Weight | 339.33 g/mol | [3] |

| CAS Number | 1337527-24-8 | [3] |

| Appearance | Liquid or oil | N/A |

| Purity | Typically >95% | [3] |

| Solubility | Soluble in DMSO, DCM, DMF | [3] |

| Storage | -20°C | [3] |

Synthesis

A plausible synthetic route for this compound involves a two-step process starting from triethylene glycol. The general workflow is depicted in the diagram below.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established organic chemistry reactions for the synthesis of similar compounds.

Step 1: Synthesis of Azido-PEG3-OH

-

To a solution of triethylene glycol (1 equivalent) in pyridine at 0°C, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.

-

Stir the reaction mixture at 0°C for 4-6 hours and then at room temperature overnight.

-

Quench the reaction with water and extract with dichloromethane (B109758) (DCM).

-

Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain triethylene glycol monotosylate.

-

Dissolve the tosylated intermediate in dimethylformamide (DMF) and add sodium azide (3 equivalents).

-

Heat the reaction mixture to 80°C and stir for 12-16 hours.

-

Cool the reaction mixture, add water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate to yield Azido-PEG3-OH. Purify by column chromatography.

Step 2: Synthesis of this compound

-

To a solution of Azido-PEG3-OH (1 equivalent) in anhydrous DCM at 0°C, add phosphorus tribromide (1.2 equivalents) dropwise.

-

Stir the reaction at room temperature for 4-6 hours.

-

Carefully quench the reaction with ice-cold water and extract with DCM.

-

Wash the organic layer with saturated NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate to give crude Azido-PEG3-Br.

-

In a flask equipped with a reflux condenser, combine the crude Azido-PEG3-Br with an excess of triethyl phosphite (B83602) (3-5 equivalents).

-

Heat the mixture to 140-150°C and stir under an inert atmosphere for 4-6 hours (Michaelis-Arbuzov reaction).[2]

-

Monitor the reaction by TLC or 31P NMR.

-

After completion, cool the reaction mixture and remove the excess triethyl phosphite by vacuum distillation.

-

Purify the residue by column chromatography to obtain this compound.

Applications in Bioconjugation and Drug Delivery

The bifunctional nature of this compound makes it a valuable linker in the development of complex biomolecules and drug delivery systems.

PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in the efficacy of a PROTAC.[6] this compound is an ideal building block for PROTAC synthesis due to its PEG spacer, which imparts solubility and flexibility, and its azide group, which allows for facile conjugation to a protein-of-interest (POI) ligand or an E3 ligase ligand via click chemistry.[7]

Surface Modification

The phosphonic acid group (obtained after hydrolysis of the ethyl ester) has a strong affinity for metal oxide surfaces, such as iron oxide, titanium dioxide, and zinc oxide.[4] This property allows for the stable anchoring of the PEG linker to nanoparticles, quantum dots, and medical implants. The PEG chain then provides a hydrophilic and biocompatible surface, which can reduce non-specific protein adsorption and improve the in vivo circulation time of nanoparticles.[8][9]

Experimental Protocols for Bioconjugation

The azide group of this compound allows for its participation in two main types of click chemistry reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Alkyne-functionalized molecule (e.g., a protein or small molecule)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

-

Solvent (e.g., a mixture of buffer and DMSO)

Protocol:

-

Prepare stock solutions of all reagents. The sodium ascorbate solution should be made fresh.

-

In a reaction vial, combine the alkyne-functionalized molecule and this compound (typically in a 1:1.2 to 1:1.5 molar ratio).

-

Add the appropriate solvent to achieve the desired concentration.

-

If using a ligand, pre-mix the CuSO4 and THPTA.

-

Add the CuSO4 (or CuSO4/ligand mixture) to the reaction vial.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by LC-MS or HPLC.

-

Purify the conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis, or preparative HPLC).

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Materials:

-

Strained alkyne-functionalized molecule (e.g., containing DBCO or BCN)

-

This compound

-

Solvent (e.g., PBS or a mixture of buffer and DMSO)

Protocol:

-

Dissolve the strained alkyne-functionalized molecule and this compound in the chosen solvent. A slight molar excess of one reagent may be used depending on the specific application.

-

Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.

-

Monitor the reaction progress by analytical techniques such as LC-MS or HPLC.

-

Purify the conjugate using a suitable method to remove any unreacted starting materials.

Characterization

The successful synthesis and conjugation of this compound can be confirmed using a variety of analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation | Signals corresponding to the PEG backbone, the methylene (B1212753) groups adjacent to the azide and phosphonate, and the ethyl groups of the phosphonate. |

| ³¹P NMR | Confirmation of the phosphonate group | A single peak in the phosphonate region. |

| FT-IR | Identification of functional groups | A characteristic azide stretch (~2100 cm⁻¹). |

| Mass Spectrometry | Molecular weight determination | The expected molecular ion peak. |

| HPLC/LC-MS | Purity assessment and reaction monitoring | A single major peak for the pure compound; monitoring the appearance of the product peak and disappearance of starting material peaks during a reaction. |

Conclusion

This compound is a highly versatile and valuable tool for researchers in drug development, bioconjugation, and materials science. Its unique combination of a click-reactive azide, a hydrophilic PEG spacer, and a surface-anchoring phosphonate group (after hydrolysis) enables a wide range of applications. This technical guide has provided a comprehensive overview of its properties, synthesis, and key applications, along with detailed experimental protocols to facilitate its use in the laboratory. The continued development and application of such well-defined linkers will undoubtedly contribute to advancements in targeted therapeutics and functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 3. ijrpr.com [ijrpr.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Efficient modification of metal oxide surfaces with phosphonic acids by spray coating. | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Azido-PEG3-phosphonic acid diethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG3-phosphonic acid diethyl ester, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details the chemical structure, physicochemical properties, a plausible synthetic pathway, and key applications of this versatile molecule.

Core Chemical Structure and Properties

Azido-PEG3-phosphonic acid diethyl ester, with the systematic name diethyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)phosphonate, is a molecule designed with distinct functional domains to facilitate the linkage of different molecular entities.[1]

Diagram of the Chemical Structure of Azido-PEG3-phosphonic acid diethyl ester:

Caption: Chemical structure of Azido-PEG3-phosphonic acid diethyl ester.

The molecule incorporates three key functional components:

-

An Azide (B81097) Group (-N3): This terminal group is a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the efficient and specific conjugation to molecules containing alkyne or strained cycloalkyne moieties.[2]

-

A Triethylene Glycol (PEG3) Spacer: The hydrophilic PEG linker enhances the aqueous solubility and bioavailability of the conjugated molecule.[1][3] It also provides a flexible chain to mitigate steric hindrance between the conjugated partners.

-

A Diethyl Phosphonate (B1237965) Ester Group (-P(O)(OEt)2): This group can serve as a stable anchor or be hydrolyzed to the corresponding phosphonic acid. Phosphonates are known for their ability to bind to metal ions and surfaces, making them useful for targeting bone or for the surface modification of nanoparticles.[4]

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C12H26N3O6P | [1] |

| Molecular Weight | 339.33 g/mol | [5] |

| CAS Number | 1337527-24-8 | [1] |

| Appearance | Expected to be a liquid or oil | |

| Purity | Typically >95% | [1] |

| Solubility | Soluble in DMSO, DCM, DMF | [1] |

Experimental Protocols

Plausible Synthetic Pathway:

A potential synthetic route would involve the initial conversion of triethylene glycol to a mono-azido, mono-halo (e.g., bromo or chloro) derivative. This intermediate can then undergo a Michaelis-Arbuzov reaction with triethyl phosphite (B83602) to yield the final product.

General Protocol for a Michaelis-Arbuzov Reaction:

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. It involves the reaction of a trialkyl phosphite with an alkyl halide.[6]

-

Materials:

-

Azido-PEG3-halide (e.g., 1-(2-(2-azidoethoxy)ethoxy)ethyl bromide) (1 equivalent)

-

Triethyl phosphite (excess, e.g., 1.5-3 equivalents)

-

Anhydrous, inert solvent (e.g., toluene (B28343) or acetonitrile) if necessary

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

The Azido-PEG3-halide is combined with an excess of triethyl phosphite in a reaction vessel under an inert atmosphere.

-

The reaction mixture is heated, typically to temperatures ranging from 100 to 160 °C.

-

The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal and the appearance of the diethyl phosphonate product signal.

-

Upon completion, the excess triethyl phosphite and the ethyl halide byproduct are removed under reduced pressure.

-

The crude product is then purified.

-

Purification Protocol:

Purification of the final product is crucial to remove unreacted starting materials and byproducts. A common method for purifying PEGylated compounds is column chromatography on silica (B1680970) gel.

-

Materials:

-

Crude Azido-PEG3-phosphonic acid diethyl ester

-

Silica gel

-

Eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes or methanol (B129727) in dichloromethane)

-

-

Procedure:

-

The crude product is dissolved in a minimal amount of a suitable solvent.

-

The solution is loaded onto a silica gel column pre-equilibrated with a non-polar eluent.

-

The polarity of the eluent is gradually increased to elute the product.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified Azido-PEG3-phosphonic acid diethyl ester.

-

Applications in Research and Drug Development

The unique trifunctional nature of Azido-PEG3-phosphonic acid diethyl ester makes it a valuable tool in several areas of biomedical research.

PROTAC Development:

This linker is widely used in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The Azido-PEG3-phosphonic acid diethyl ester can serve as the flexible linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.

Bioconjugation and Drug Delivery:

The azide functionality allows for the conjugation of this linker to a wide range of biomolecules, including proteins, peptides, and nucleic acids that have been modified to contain an alkyne group.[7] This enables the development of targeted drug delivery systems. The phosphonate end can be used to anchor the conjugate to metal-based nanoparticles or to target bone tissue.

Signaling Pathway Diagram: General PROTAC Mechanism of Action

Caption: General mechanism of action for a PROTAC utilizing a linker such as one derived from Azido-PEG3-phosphonic acid diethyl ester.

Characterization Data (Predicted)

While specific experimental spectra for Azido-PEG3-phosphonic acid diethyl ester are not publicly available, the expected spectroscopic data can be predicted based on its structure.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methylene (B1212753) protons of the PEG chain (approx. 3.6 ppm), the ethyl groups of the phosphonate ester (triplet and quartet), and the methylene groups adjacent to the azide and phosphonate groups. |

| ¹³C NMR | Resonances for the carbon atoms of the PEG linker, the ethyl groups of the phosphonate, and the carbons bonded to the azide and phosphorus atoms. |

| ³¹P NMR | A single resonance in the phosphonate region (typically 20-30 ppm). |

| FT-IR | Characteristic strong absorption band for the azide group (around 2100 cm⁻¹), P=O stretching vibration (around 1250 cm⁻¹), and C-O-C stretching of the PEG chain. |

| Mass Spec (ESI-MS) | A molecular ion peak corresponding to [M+H]⁺, [M+Na]⁺, or other adducts. |

Conclusion

Azido-PEG3-phosphonic acid diethyl ester is a highly functional and versatile chemical tool for researchers in drug development and the life sciences. Its well-defined structure, incorporating reactive handles for bioconjugation, a solubilizing linker, and a versatile phosphonate moiety, makes it an ideal component for the construction of complex biomolecules and targeted therapeutic agents like PROTACs. The synthetic and analytical protocols outlined in this guide provide a foundational understanding for the effective utilization of this important molecule in advanced biomedical research.

References

- 1. Azido-PEG3-phosphonic acid ethyl ester, 1337527-24-8 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 5. precisepeg.com [precisepeg.com]

- 6. One moment, please... [ej-chem.org]

- 7. Azido-PEG-phosphonic acid | AxisPharm [axispharm.com]

An In-depth Technical Guide to Azido-PEG3-phosphonic acid ethyl ester (CAS 1337527-24-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG3-phosphonic acid ethyl ester, a versatile heterobifunctional linker used in advanced biochemical and pharmaceutical research. The document details its chemical and physical properties, provides a plausible synthesis protocol, and outlines its primary applications with detailed experimental methodologies.

Core Compound Properties

This compound is a valuable chemical tool featuring three key functional components: a terminal azide (B81097) group, a triethylene glycol (PEG3) spacer, and a diethyl phosphonate (B1237965) group. This unique combination of functionalities makes it highly useful in bioconjugation, drug delivery, and materials science.

| Property | Value | Source(s) |

| CAS Number | 1337527-24-8 | [1] |

| Molecular Formula | C12H26N3O6P | [1] |

| Molecular Weight | 339.33 g/mol | [1] |

| Appearance | Varies (typically an oil or solid) | |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO, DCM, and DMF.[1] The hydrophilic PEG spacer enhances solubility in aqueous media.[2][3] | [1] |

| Storage | Store at -20°C |

Synthesis Pathway

References

In-Depth Technical Guide: Molecular Weight of Azido-PEG3-phosphonic acid ethyl ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azido-PEG3-phosphonic acid ethyl ester is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and materials science.[1][2][3] Its structure incorporates a terminal azide (B81097) group for "click chemistry" reactions, a hydrophilic triethylene glycol (PEG3) spacer to enhance aqueous solubility, and a phosphonic acid ethyl ester group for surface binding or further chemical modification.[1][2][3] An accurate understanding of its molecular weight is fundamental for researchers, as it is a critical parameter for stoichiometric calculations in chemical reactions, characterization using mass spectrometry, and the overall design of complex molecular constructs like Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates.[4][5] This guide provides a detailed breakdown of the molecular weight of this compound.

Core Data: Molecular Weight Determination

The precise molecular weight of a compound is derived from its molecular formula, which enumerates the quantity of each constituent atom.

Molecular Formula: C₁₂H₂₆N₃O₆P

The molecular weight is calculated by summing the atomic weights of all atoms present in the molecule. The standard atomic weights used for this calculation are sourced from the International Union of Pure and Applied Chemistry (IUPAC).[6][7][8][9][10]

Data Presentation: Elemental Composition and Molecular Weight

The following table provides a comprehensive breakdown of the contribution of each element to the total molecular weight of this compound.

| Element | Symbol | Atomic Count | Standard Atomic Weight (u) | Total Mass Contribution (u) |

| Carbon | C | 12 | 12.011[11][12][13] | 144.132 |

| Hydrogen | H | 26 | 1.008[14][15][16][17] | 26.208 |

| Nitrogen | N | 3 | 14.007[7][18][19][20] | 42.021 |

| Oxygen | O | 6 | 15.999[9][21][22][23] | 95.994 |

| Phosphorus | P | 1 | 30.974[6][24][25][26][27] | 30.974 |

| Total | 48 | 339.329 |

The calculated molecular weight of 339.329 u (or g/mol ) is consistent with values provided by various chemical suppliers.

Visualization of Elemental Composition

The following diagram illustrates the fundamental elemental makeup of the this compound molecule.

Caption: Elemental breakdown of this compound.

Experimental Protocols: Relevance in Synthesis and Application

Knowledge of the precise molecular weight is indispensable when performing and monitoring chemical syntheses and subsequent applications. While specific protocols for determining molecular weight (e.g., mass spectrometry) are standard, the following provides an example of a synthetic workflow where this data is crucial for stoichiometric calculations.

General Protocol for Azide Functionalization of a PEG-Phosphonate Linker

This section describes a generalized, two-step procedure for the synthesis of an azido-PEG-phosphonate compound from a hydroxyl-terminated precursor. This illustrates a practical context where accurate molar calculations are essential.

Caption: Workflow for synthesizing an Azido-PEG-Phosphonate linker.

Methodology:

-

Mesylation/Tosylation of the Hydroxyl Precursor:

-

Dissolve the starting material, a Hydroxyl-PEG-phosphonic acid ethyl ester, and a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane (B109758) (DCM) and cool the solution to 0°C.

-

Slowly add methanesulfonyl chloride (or p-toluenesulfonyl chloride) to the solution. The molar equivalence of this reagent is calculated based on the molecular weight of the starting PEG linker.

-

Stir the reaction for several hours, allowing it to warm to room temperature.

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with water and brine, then dry the organic phase to isolate the intermediate product.

-

-

Nucleophilic Substitution with Azide:

-

Dissolve the purified mesylated or tosylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃), typically in a molar excess (e.g., 1.5-3 equivalents) calculated relative to the intermediate's molecular weight, to the solution.

-

Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling, the reaction is typically quenched with water and the product is extracted into an organic solvent.

-

The final product, this compound, is purified using column chromatography.

-

Throughout this process, the molecular weight is critical for calculating reagent quantities and for verifying the identity of the intermediate and final products via mass spectrometry.

References

- 1. This compound - CD Bioparticles [cd-bioparticles.net]

- 2. This compound, 1337527-24-8 | BroadPharm [broadpharm.com]

- 3. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. amsbio.com [amsbio.com]

- 6. Phosphorus - Wikipedia [en.wikipedia.org]

- 7. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. Carbon-12 - Wikipedia [en.wikipedia.org]

- 9. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. byjus.com [byjus.com]

- 13. #6 - Carbon - C [hobart.k12.in.us]

- 14. ck12.org [ck12.org]

- 15. quora.com [quora.com]

- 16. #1 - Hydrogen - H [hobart.k12.in.us]

- 17. What is the atomic mass in hydrogen class 11 chemistry CBSE [vedantu.com]

- 18. testbook.com [testbook.com]

- 19. quora.com [quora.com]

- 20. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 21. quora.com [quora.com]

- 22. Oxygen - Wikipedia [en.wikipedia.org]

- 23. #8 - Oxygen - O [hobart.k12.in.us]

- 24. A brief note on Atomic Mass of Phosphorus [unacademy.com]

- 25. byjus.com [byjus.com]

- 26. #15 - Phosphorus - P [hobart.k12.in.us]

- 27. Phosphorus | P (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of Azido-PEG3-phosphonic acid ethyl ester in DMSO and DMF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Azido-PEG3-phosphonic acid ethyl ester in two common organic solvents: dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). While qualitative data confirms its solubility in these solvents, this document focuses on providing detailed experimental protocols for researchers to determine quantitative solubility, a critical parameter for its application in bioconjugation, drug delivery, and materials science. This guide includes methodologies for both kinetic and thermodynamic solubility determination, data presentation templates, and a workflow for a typical application of this bifunctional linker in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Introduction

This compound is a heterobifunctional linker molecule that incorporates a hydrophilic triethylene glycol (PEG3) spacer. This structure imparts beneficial properties, most notably enhancing solubility in aqueous and polar organic solvents. The molecule possesses two key functional groups: a terminal azide (B81097) group for covalent ligation via "click chemistry," and a phosphonic acid ethyl ester group, which can be used for surface binding or further chemical modification.[1]

Accurate knowledge of the solubility of this linker in commonly used solvents such as DMSO and DMF is paramount for its effective use in various research and development applications. Factors such as compound concentration, storage, and reaction stoichiometry all depend on precise solubility data. While product data sheets qualitatively state that this compound is soluble in DMSO and DMF, this guide provides the necessary experimental frameworks for researchers to quantify this solubility in their own laboratory settings.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in DMSO and DMF has not been extensively published in peer-reviewed literature. The following tables are provided as templates for researchers to populate with their own experimentally determined data.

Table 1: Thermodynamic (Equilibrium) Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Analytical Method |

| DMSO | User-determined | User-determined | User-determined | e.g., HPLC, LC-MS |

| DMF | User-determined | User-determined | User-determined | e.g., HPLC, LC-MS |

Table 2: Kinetic Solubility of this compound

| Solvent | Temperature (°C) | Kinetic Solubility (µM) | Analytical Method |

| DMSO | User-determined | User-determined | e.g., Turbidimetry |

| DMF | User-determined | User-determined | e.g., Turbidimetry |

Experimental Protocols

To empower researchers to determine the quantitative solubility of this compound, the following detailed protocols for thermodynamic and kinetic solubility are provided.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard" for its accuracy.[2]

Materials:

-

This compound (solid)

-

Anhydrous DMSO or DMF

-

Glass vials with screw caps

-

Orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid after equilibration is crucial.[3]

-

Solvent Addition: Add a known volume of either DMSO or DMF to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for 24-48 hours to ensure the solution is saturated.[3]

-

Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Alternatively, centrifuge the vial to pellet the undissolved solid.[3]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Analyze the filtered supernatant using a validated HPLC or LC-MS method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.[4][5]

Thermodynamic Solubility Workflow

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method estimates solubility by measuring the turbidity that results from a compound precipitating out of a solution.[6][7]

Materials:

-

This compound stock solution in DMSO or DMF (e.g., 10 mM)

-

96-well plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at ~620 nm

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the solvent of interest (DMSO or DMF).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the same solvent to create a range of concentrations.

-

Addition to Aqueous Buffer (for comparative purposes): In a separate 96-well plate, add a fixed volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

Compound Addition: Transfer a small volume (e.g., 2 µL) from each well of the solvent dilution plate to the corresponding wells of the aqueous buffer plate. This will induce precipitation for concentrations above the kinetic solubility limit.

-

Turbidity Measurement: Measure the absorbance (turbidity) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[2]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.[6]

Application Workflow: Bioconjugation via Click Chemistry

This compound is an ideal linker for bioconjugation using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[8][9][10] This reaction is highly efficient and specific, allowing for the covalent linkage of the azide-functionalized PEG linker to a molecule containing a terminal alkyne.[11]

CuAAC Bioconjugation Workflow

This workflow illustrates the general steps for conjugating the azido-linker to an alkyne-modified biomolecule. The solubility of the linker in DMSO or DMF is critical for its efficient introduction into the predominantly aqueous reaction mixture.

Conclusion

While this compound is known to be soluble in DMSO and DMF, quantitative data is essential for reproducible and optimized experimental design. This technical guide provides researchers with the necessary protocols to determine both the thermodynamic and kinetic solubility of this versatile bifunctional linker. The outlined methodologies, data presentation templates, and application workflow serve as a valuable resource for scientists and professionals in drug development and related fields, enabling the precise and effective use of this compound in their research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. evotec.com [evotec.com]

- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 6. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. Click Chemistry [organic-chemistry.org]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Click chemistry - Wikipedia [en.wikipedia.org]

- 11. broadpharm.com [broadpharm.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Function of the Azide (B81097) Group in Click Chemistry Linkers

This guide provides a comprehensive overview of the azide group's central role in click chemistry, a class of reactions prized for their efficiency, specificity, and biocompatibility. We will delve into the core principles governing the azide's function, its application in key bioconjugation reactions, and its utility in constructing advanced therapeutic and diagnostic agents.

Core Principles of the Azide Functional Group

The azide moiety (-N₃) is a cornerstone of click chemistry due to a unique combination of stability and controlled reactivity. Its utility is rooted in several key properties that make it an ideal chemical handle for bioconjugation in complex biological environments.

-

Bioorthogonality : Azides are virtually absent from biological systems.[1][2] This means they do not participate in or interfere with native biochemical processes, ensuring that conjugation reactions are highly specific to the intended molecular targets.[1][3][4] The azide group acts as a soft electrophile, which makes it reactive toward specific partners like alkynes and phosphines, rather than the abundant hard nucleophiles found in biological systems.[1]

-

Stability : The azide group demonstrates remarkable stability in aqueous environments, at neutral pH, and at physiological temperatures, which is crucial for its use in live-cell and in vivo studies.[1] While generally stable, the chemical context matters; aliphatic azides are typically more stable than those adjacent to aromatic rings or carbonyl groups.[1] Common reducing agents like DTT and TCEP can reduce azides to amines, a consideration that must be managed during experimental design.[5]

-

Versatile Reactivity : The azide group is a highly versatile functional group that participates in a select number of exceptionally efficient and specific ligation reactions.[1] It serves as a key 1,3-dipole in the most prominent click reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[6][7]

Key Click Chemistry Reactions Involving Azide Linkers

The azide group is the linchpin for several powerful bioconjugation reactions. The most prominent among these are the CuAAC and SPAAC reactions, which both form a stable triazole ring.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, involving the copper(I)-catalyzed reaction between an azide and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole.[1][2] This reaction is known for its exceptional speed, high efficiency, and broad scope.[7][8][9] The copper(I) catalyst is crucial as it dramatically accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal reaction.[9][10]

The primary limitation of CuAAC is the cytotoxicity of the copper catalyst, which can be a significant drawback for applications in living cells.[1][3]

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. bioclone.net [bioclone.net]

- 9. researchgate.net [researchgate.net]

- 10. Click Chemistry [organic-chemistry.org]

A Technical Guide to the Role of Phosphonic Acid Ethyl Ester in Surface Binding

For Researchers, Scientists, and Drug Development Professionals

The functionalization of surfaces with organic molecules is a cornerstone of modern materials science, with profound implications for fields ranging from drug delivery and medical implants to electronics and catalysis.[1] Among the various anchoring groups used for surface modification, the phosphonic acid moiety has garnered significant attention for its ability to form robust and stable bonds with a wide array of metal oxide surfaces.[1] This technical guide provides an in-depth exploration of the function of phosphonic acid and its ethyl ester precursor in surface binding, detailing the binding mechanisms, quantitative performance data, and key experimental protocols.

Core Principles of Phosphonic Acid Surface Binding

The effectiveness of phosphonic acids as surface anchors stems from their ability to form strong, hydrolytically stable bonds with metal oxide surfaces such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), iron oxides (Fe₂O₃, Fe₃O₄), and indium tin oxide (ITO).[1][2][3] This interaction is primarily a condensation reaction between the hydroxyl groups of the phosphonic acid and the hydroxyl groups present on the metal oxide surface.[1] This reaction results in the formation of covalent M-O-P (Metal-Oxygen-Phosphorus) bonds, providing a durable attachment for the organic molecule to the inorganic substrate.[1]

Compared to other common anchoring groups, such as silanes and thiols, phosphonic acids often exhibit superior stability, particularly under physiological conditions, which is crucial for applications in biological environments.[1][3]

The Role of the Ethyl Ester Group

In many applications, the phosphonic acid is utilized in its diethyl ester form, such as in m-PEG-phosphonic acid ethyl ester or Carboxy-PEG-phosphonic acid ethyl ester.[3][4] The diethyl phosphonate (B1237965) group typically serves as a precursor to the active phosphonic acid. The ethyl esters are often hydrolyzed to yield the corresponding phosphonic acid, which can then bind to the surface.[5] This hydrolysis can be achieved under acidic conditions before the binding step or may occur in situ in the presence of surface water on the substrate.[6][7] This two-step process—hydrolysis followed by condensation—is fundamental to forming stable, self-assembled monolayers (SAMs).

dot

Caption: Hydrolysis of the ethyl ester and subsequent surface binding.

Quantitative Performance Data

The performance of surfaces modified with phosphonic acid derivatives is typically evaluated based on their ability to resist biofouling and their physicochemical properties. The following tables summarize representative quantitative data for surfaces modified with PEG-phosphonate linkers.

Table 1: Performance in Biocompatibility Assays

| Coating Type | Substrate | Assay | Performance Metric | Reference |

|---|---|---|---|---|

| PEG-Phosphonate/Phosphate Copolymer | Stainless Steel | Protein Adsorption | Almost 100% reduction | [8] |

| m-PEG5-phosphonic acid ethyl ester | Titanium | Cell Adhesion | Excellent reduction |[4] |

Table 2: Expected Physicochemical Properties of PEG-Phosphonate SAMs Note: These are representative values based on studies of similar short-chain PEG-phosphonic acids on metal oxide surfaces.

| Property | Expected Value | Characterization Method | Reference |

|---|---|---|---|

| Water Contact Angle | 30° - 50° | Goniometry | [2] |

| Ellipsometric Thickness | 2 - 5 nm | Ellipsometry | [2] |

| Surface Coverage | 2 - 4 molecules/nm² | Quartz Crystal Microbalance |[7] |

Table 3: Bioconjugation Properties of a PEG-Phosphonate Linker * *Data for m-PEG5-phosphonic acid ethyl ester used in antibody-drug conjugate (ADC) development.

| Property | Value | Comments | Reference |

|---|---|---|---|

| Conjugation Efficiency | 60 - 80% | Highly dependent on reaction conditions | [5] |

| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | Can be controlled by adjusting molar ratios | [5] |

| Aggregate Formation | < 5% | The hydrophilic PEG chain minimizes aggregation |[5] |

Key Applications and Visualized Mechanisms

The robust binding of phosphonic acids makes them ideal for applications requiring long-term stability in biological environments.

-

Creating Biocompatible and Antifouling Surfaces : By combining the stable phosphonic acid anchor with a hydrophilic polymer like polyethylene (B3416737) glycol (PEG), surfaces can be created that effectively resist the non-specific adsorption of proteins and adhesion of cells.[4][8] This "stealth" effect is critical for improving the biocompatibility of medical implants and the performance of biosensors.[3]

-

Targeted Drug Delivery : The phosphonate moiety has a high affinity for hydroxyapatite, the primary mineral component of bone.[9][10] This property is exploited to create bone-homing drug delivery systems, where a therapeutic agent is conjugated to a phosphonate-containing molecule. This approach increases the local concentration of the drug at the bone site, enhancing therapeutic efficacy while reducing systemic toxicity for conditions like osteoporosis and bone metastases.[9][10][11]

-

Surface Modification of Nanoparticles : Phosphonate-PEG linkers are used to coat nanoparticles (e.g., iron oxide) to improve their stability in biological fluids, enhance biocompatibility, and prolong circulation time by reducing uptake by the reticuloendothelial system.[10][11]

dot

Caption: Mechanism of bone targeting using a phosphonate-drug conjugate.

Experimental Protocols

Detailed and reproducible experimental methods are crucial for the accurate preparation and characterization of modified surfaces.

Protocol 1: Formation of a Self-Assembled Monolayer (SAM) on a Titanium Surface

This protocol describes a general procedure for the self-assembly of phosphonic acid monolayers on a titanium surface.[2][4]

-

Materials :

-

Titanium substrates

-

Acetone, ethanol (B145695), deionized water (reagent grade)

-

m-PEG-phosphonic acid ethyl ester

-

Anhydrous solvent (e.g., ethanol or toluene)

-

Nitrogen gas

-

-

Procedure :

-

Substrate Cleaning : Sequentially sonicate titanium substrates in acetone, ethanol, and deionized water for 15 minutes each to remove organic contaminants.[4]

-

Drying : Dry the cleaned substrates under a stream of nitrogen.[4]

-

Surface Activation : Treat the substrates with an oxygen plasma for 5-15 minutes to generate a fresh, reactive titanium oxide layer with a high density of surface hydroxyl groups.[4][12]

-

Solution Preparation : Prepare a 1-5 mM solution of the phosphonic acid ethyl ester in an anhydrous solvent.[2]

-

Monolayer Deposition : Immerse the activated substrates in the prepared solution within a sealed container, preferably under an inert atmosphere (e.g., nitrogen). Incubate for 12-24 hours at room temperature to allow for SAM formation.[2][4]

-

Rinsing and Drying : After incubation, remove the substrates and thoroughly rinse them with fresh anhydrous solvent to remove any non-covalently bound molecules. Dry the functionalized substrates with nitrogen gas.[4]

-

dot

Caption: General workflow for surface modification and characterization.

Protocol 2: Surface Characterization with X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition of the surface and confirm the covalent attachment of the phosphonic acid.[2][4]

-

Materials :

-

Modified substrate

-

XPS instrument with an ultra-high vacuum chamber

-

-

Procedure :

-

Sample Introduction : Mount the modified substrate on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.[4]

-

Survey Scan : Perform a wide energy range scan to identify all elements present on the surface. A successful modification should show the appearance of a Phosphorus (P 2p) signal.[2][4]

-

High-Resolution Scans : Acquire detailed scans of specific elemental regions (e.g., C 1s, O 1s, P 2p, and the metal from the substrate, like Ti 2p).[4] Analysis of the O 1s and P 2p peaks can provide evidence of the P-O-Ti bond formation.[13]

-

Protocol 3: Quantification of Protein Adsorption (BCA Assay)

This protocol quantifies the total amount of protein adsorbed to a surface to evaluate its antifouling properties.[12]

-

Materials :

-

Modified and control substrates

-

Phosphate-buffered saline (PBS)

-

Protein solution (e.g., bovine serum albumin or fibrinogen in PBS)

-

Lysis buffer (e.g., 1% Sodium Dodecyl Sulfate - SDS)

-

Bicinchoninic acid (BCA) protein assay kit

-

-

Procedure :

-

Protein Incubation : Place the modified and control substrates in a sterile multi-well plate. Add the protein solution to each well, ensuring the surfaces are fully submerged, and incubate for 1-2 hours at 37°C.[12]

-

Rinsing : Carefully remove the protein solution and gently wash the substrates three times with PBS to remove non-adsorbed protein.[12]

-

Protein Elution : Add a known volume of lysis buffer (e.g., 1% SDS) to each well. Incubate for 30-60 minutes with gentle agitation to elute the adsorbed proteins from the surface.[12]

-

Quantification : Collect the eluate from each well. Perform the BCA assay on the eluates according to the manufacturer's instructions to determine the protein concentration, which corresponds to the amount of adsorbed protein.[12]

-

Conclusion

The phosphonic acid group is a versatile and robust anchor for the functionalization of a wide range of metal oxide surfaces.[1] Its ethyl ester form serves as a stable and convenient precursor, allowing for controlled surface modification. The ability of phosphonic acids to form strong, hydrolytically stable covalent bonds, coupled with the formation of well-ordered monolayers, makes them a superior choice for many applications, particularly in the demanding environments encountered in drug development and biomedical engineering.[1] A thorough understanding of the binding mechanisms and the use of appropriate characterization techniques are essential for the rational design and optimization of phosphonic acid-based surface modifications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Hydrophilic PEG3 Spacers in Modern Bioconjugation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the covalent linkage of molecules—bioconjugation—stands as a fundamental pillar of innovation. The design and synthesis of sophisticated modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) hinge on the thoughtful selection of chemical linkers.[1] Among the most pivotal of these are hydrophilic spacers, with the discrete tri-ethylene glycol (PEG3) spacer emerging as a particularly versatile and powerful tool. This technical guide provides an in-depth exploration of the core purpose and strategic applications of the hydrophilic PEG3 spacer in bioconjugation, offering a comprehensive resource for professionals in research and drug development.

Core Principles of PEG Spacers in Bioconjugation

Polyethylene glycol (PEG) is a biocompatible, non-toxic, and non-immunogenic polyether compound that has become indispensable in the pharmaceutical sciences.[2][3] When utilized as a spacer in bioconjugation, PEG linkers, particularly short and discrete chains like PEG3, offer a multitude of advantages that profoundly influence the physicochemical and pharmacological properties of the resulting conjugate.[1][4]

The fundamental role of a PEG spacer is to covalently connect two or more molecular entities while imparting beneficial characteristics.[2][5] The repeating ethylene (B1197577) oxide units of the PEG chain are inherently hydrophilic, a property that is central to its utility.[6] This hydrophilicity is instrumental in enhancing the aqueous solubility of conjugated molecules, a critical attribute for many therapeutic applications.[5][7]

Key Advantages of Employing a Hydrophilic PEG3 Spacer

The strategic incorporation of a PEG3 spacer into a bioconjugate design confers several distinct advantages that can significantly enhance its therapeutic potential.

-

Enhanced Solubility and Stability: A primary and critical function of the PEG3 spacer is to improve the solubility of hydrophobic molecules, such as potent cytotoxic payloads in ADCs or complex small molecules in PROTACs.[8][9] By introducing a hydrophilic element, the PEG3 spacer mitigates the propensity for aggregation, thereby improving the stability and manufacturability of the bioconjugate.[1][10]

-

Reduced Immunogenicity: The PEG chain can create a hydration shell around the bioconjugate, effectively masking immunogenic epitopes from the host's immune system.[4][11] This "stealth" effect is crucial for reducing the risk of an adverse immune response, particularly for protein- and antibody-based therapeutics.[4]

-

Improved Pharmacokinetics: Even short PEG spacers like PEG3 can increase the hydrodynamic volume of a bioconjugate, which in turn reduces renal clearance and extends its circulation half-life.[4][8] This prolonged exposure can lead to greater accumulation of the therapeutic in the target tissue, potentially enhancing its efficacy.[8]

-

Minimized Steric Hindrance: The defined length of the PEG3 spacer provides optimal spatial separation between the conjugated molecules, which is crucial for preserving their biological function.[1][12] For instance, it can prevent a bulky drug payload from interfering with the antigen-binding site of an antibody, ensuring that the targeting function of the bioconjugate remains intact.[1]

-

Precise and Reproducible Conjugation: Unlike traditional, polydisperse PEG polymers, a discrete PEG3 linker has a precisely defined molecular weight and length.[1] This monodispersity is critical for ensuring batch-to-batch consistency and reproducible performance of complex biotherapeutics.[1]

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that must be optimized for each specific application, as it represents a trade-off between beneficial properties and potential drawbacks. While extensive datasets directly comparing a PEG3 spacer to all other linker lengths for a single conjugate are not always available, the existing literature provides clear evidence of the differential effects of short versus longer PEG chains.

| Application/Molecule | Spacer Length | Observation | Reference(s) |

| ADC Aggregation | |||

| Trastuzumab-MMAD Conjugate | PEG2 | Higher Drug-to-Antibody Ratio (DAR) was achieved compared to PEG8. | [1] |

| PEG8 | Associated with increased aggregation compared to the PEG2 linker. | [1] | |

| ADC Pharmacokinetics | |||

| ZHER2-Affibody-MMAE Conjugate | PEG (4 kDa) | Half-life extended by 2.5-fold compared to a non-PEG linker. | [1] |

| PEG (10 kDa) | Half-life extended by 11.2-fold, but with a 22-fold reduction in in-vitro cytotoxicity. | [1] | |

| Radiopharmaceutical Biodistribution | |||

| 68Ga-NOTA-RM26 (Bombesin analog) | PEG3 | Showed lower liver uptake in vivo compared to other PEG lengths tested. | [1] |

| PROTAC Efficacy | |||

| BRD4 Degrader | PEG3 | Optimal linker length for potent degradation (DC50 in the low nanomolar range). | |

| Longer PEG Chains | Decreased potency observed with longer PEG chains, suggesting suboptimal ternary complex formation. |

Experimental Protocols

The successful implementation of bioconjugation strategies involving PEG3 spacers relies on well-defined and robust experimental protocols. The choice of conjugation chemistry is dictated by the available functional groups on the biomolecule and the payload.

Protocol 1: Amine-Reactive PEGylation using a PEG3-NHS Ester

This protocol describes the conjugation of a PEG3-N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a protein.[2]

Materials:

-

Protein to be PEGylated

-

PEG3-NHS Ester

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

-

PEG3-NHS Ester Solution Preparation: Immediately before use, bring the PEG3-NHS ester vial to room temperature. Dissolve the PEG3-NHS ester in DMSO or DMF to a stock concentration of 10-20 mg/mL.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG3-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

-

Quenching (Optional): The reaction can be stopped by adding a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to consume any unreacted NHS ester.[13]

-

Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or other suitable purification methods.[13]

-

Characterization: Confirm the conjugation using techniques such as mass spectrometry, SDS-PAGE, or HPLC.

Protocol 2: Thiol-Reactive PEGylation using a PEG3-Maleimide

This protocol is for the site-specific conjugation of a PEG3-maleimide to free sulfhydryl groups (cysteines) on a protein.[2]

Materials:

-

Protein or peptide with a free cysteine residue

-

PEG3-Maleimide

-

Thiol-free buffer (e.g., Phosphate buffer with EDTA), pH 6.5-7.5

-

Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in the thiol-free buffer. If necessary, reduce disulfide bonds to generate free thiols by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.

-

PEG3-Maleimide Solution Preparation: Dissolve the PEG3-maleimide in the reaction buffer immediately before use.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the protein solution.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[14]

-

Quenching (Optional): Quench any unreacted maleimide (B117702) groups by adding an excess of a small molecule thiol, such as N-acetyl cysteine, and incubating for 30 minutes.[13]

-

Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG and other small molecules.[13]

-

Characterization: Analyze the conjugate using mass spectrometry and HPLC to determine the degree of labeling.

Protocol 3: Carboxyl-Reactive PEGylation using a PEG3-Amine and EDC/NHS Chemistry

This protocol describes the conjugation of a molecule with a free primary amine (e.g., a drug-PEG3-amine) to a biomolecule containing carboxyl groups (e.g., C-terminus or Asp/Glu residues of a peptide).[1]

Materials and Reagents:

-

Peptide/Protein with accessible carboxyl groups

-

Amine-PEG3-Functionalized Molecule (e.g., Drug-PEG3-NH2)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 5.5-6.0

-

Conjugation Buffer: 1X PBS, pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine

-

Purification System: Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC)

Procedure:

-

Reagent Preparation:

-

Biomolecule Solution: Dissolve the carboxyl-containing biomolecule in Activation Buffer to a concentration of 1-5 mg/mL.[1]

-

EDC/NHS Solution: Prepare fresh solutions of EDC and NHS in ultrapure water or Activation Buffer immediately before use. A typical stock concentration is 10-50 mg/mL.[1]

-

PEG3-Amine Solution: Dissolve the Amine-PEG3 molecule in Conjugation Buffer.[1]

-

-

Activation: To the dissolved biomolecule solution, add EDC and NHS. A common starting molar ratio is 1:2:5 (Biomolecule:EDC:NHS). Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming a semi-stable NHS ester.[1]

-

Conjugation: Immediately add a 10- to 50-fold molar excess of the dissolved Amine-PEG3 molecule to the activated biomolecule solution. Adjust the pH to 7.2-7.5 if necessary.[1]

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.[1]

-

Purification: Purify the conjugate using SEC or RP-HPLC to remove unreacted reagents and byproducts.

-

Characterization: Confirm the conjugation and purity of the final product using mass spectrometry and HPLC.

Visualizing Workflows and Pathways

Diagrams generated using the DOT language for Graphviz can effectively illustrate the logical relationships and workflows in bioconjugation.

Conclusion

The hydrophilic PEG3 spacer is a powerful and versatile tool in the field of bioconjugation, offering a strategic means to enhance the therapeutic properties of a wide array of biomolecules.[4][6] Its ability to improve solubility, reduce immunogenicity, and provide a defined spatial separation between conjugated moieties makes it an invaluable component in the design of next-generation therapeutics. A thorough understanding of its properties, the quantitative effects of its incorporation, and the detailed methodologies for its use is paramount for the successful development of novel and effective bioconjugates. As the field of biopharmaceutical development continues to advance, the rational application of well-characterized linkers like the PEG3 spacer will be instrumental in translating innovative concepts into clinical realities.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]

- 11. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Azido-PEG3-phosphonic acid ethyl ester: A Heterobifunctional Linker for Advanced Bioconjugation and Surface Modification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-phosphonic acid ethyl ester is a versatile heterobifunctional linker that has emerged as a valuable tool in drug discovery, materials science, and bioconjugation. This molecule incorporates three key functional elements: an azide (B81097) group, a triethylene glycol (PEG3) spacer, and a diethyl phosphonate (B1237965) group. This unique combination allows for the covalent linkage of disparate molecules and the functionalization of surfaces with a hydrophilic and biocompatible spacer.

The azide moiety serves as a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, making them ideal for conjugating the linker to a wide range of molecules, including proteins, peptides, and small molecule drugs.[1][2]

The diethyl phosphonate group provides a robust anchor for immobilization onto various metal oxide surfaces, such as titanium dioxide (TiO₂), iron oxides, and hafnium oxide.[3][4][5] This strong interaction allows for the creation of stable, functionalized surfaces with tailored properties.

The hydrophilic PEG3 spacer enhances the aqueous solubility of the linker and any conjugated molecules, which is particularly beneficial for biological applications. It also provides a flexible spacer arm, which can be crucial for optimizing the interaction between conjugated partners, for instance, in the assembly of Proteolysis Targeting Chimeras (PROTACs).[2][6]

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₆N₃O₆P | [7] |

| Molecular Weight | 339.3 g/mol | [7] |

| CAS Number | 1337527-24-8 | [7] |

| Appearance | Colorless to pale yellow oil | General Observation |

| Solubility | Soluble in DMSO, DCM, DMF | [7] |

| Storage | -20°C | [7] |

Synthesis and Characterization

Representative Spectroscopic Data:

Although experimental spectra for this compound are not widely published, the following tables provide predicted ¹H NMR and ³¹P NMR chemical shifts based on the analysis of structurally similar compounds. These predicted values can serve as a guide for the characterization of the synthesized molecule.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | quintet | 4H | P-O-CH₂-CH₃ |

| ~3.65-3.75 | m | 8H | O-CH₂-CH₂-O |

| ~3.60 | t | 2H | P-CH₂-CH₂-O |

| ~3.39 | t | 2H | N₃-CH₂-CH₂-O |

| ~2.05 | m | 2H | P-CH₂-CH₂-O |

| ~1.33 | t | 6H | P-O-CH₂-CH₃ |

Table 2: Predicted ³¹P NMR Data (CDCl₃, 162 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~30-32 | s | P(O)(OEt)₂ |

Table 3: Expected Mass Spectrometry Data (ESI-MS)

| Ion | Expected m/z |

| [M+H]⁺ | 340.16 |

| [M+Na]⁺ | 362.14 |

Applications and Experimental Protocols

Click Chemistry for Bioconjugation

The azide functionality of this compound allows for its conjugation to alkyne-containing molecules via click chemistry. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used method for this purpose.

Logical Workflow for CuAAC Bioconjugation:

Caption: General workflow for CuAAC bioconjugation.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the conjugation of this compound to an alkyne-modified biomolecule.

Materials:

-

This compound

-

Alkyne-modified biomolecule (e.g., protein, peptide)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

tert-Butanol (tBuOH)

-

Deionized water

-

Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure:

-

Dissolve the alkyne-modified biomolecule (1.0 equivalent) and this compound (1.1-1.5 equivalents) in a mixture of t-BuOH and water (typically 1:1 v/v).[8]

-

Prepare a fresh aqueous solution of sodium ascorbate (e.g., 100 mM).

-

Prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 50 mM).

-

To the reaction mixture from step 1, add the sodium ascorbate solution to a final concentration of 5-10 mM.

-

Add the CuSO₄·5H₂O solution to a final concentration of 1-2 mM.

-

Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

-

Upon completion, purify the conjugate using a suitable method to remove unreacted starting materials and the copper catalyst.

Quantitative Data: Azide-Alkyne Cycloaddition Kinetics

The rate of the CuAAC reaction is a key parameter for optimizing conjugation protocols. The following table provides representative second-order rate constants for different types of azide-alkyne cycloaddition reactions.

Table 4: Second-Order Rate Constants for Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Catalyst | Alkyne Type | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Characteristics |

| CuAAC | Copper(I) | Terminal | ~1 - 10⁴ | Very fast, can be ligand-accelerated. Potential cytotoxicity due to the copper catalyst. |

| SPAAC | None | Cyclooctynes (strained) | Highly variable (e.g., BCN: ~0.14, DIBAC: 1.9) | Catalyst-free, ideal for in vivo applications. Rate is dependent on the strain of the cyclooctyne. |

Surface Modification of Metal Oxides

The diethyl phosphonate group of the linker allows for the formation of self-assembled monolayers (SAMs) on various metal oxide surfaces. This is particularly useful for improving the biocompatibility of implants, functionalizing nanoparticles for drug delivery, and creating biosensors.

Logical Workflow for Surface Modification:

Caption: General workflow for surface modification.

Experimental Protocol: Surface Modification of Titanium Dioxide (TiO₂) Nanoparticles

This protocol describes a general procedure for the functionalization of TiO₂ nanoparticles with this compound.

Materials:

-

Titanium dioxide (TiO₂) nanoparticles

-

This compound

-

Anhydrous solvent (e.g., ethanol, toluene)

-

Ultrasonicator

-

Centrifuge

Procedure:

-

Disperse the TiO₂ nanoparticles in the anhydrous solvent by ultrasonication to create a stable suspension.

-

Prepare a solution of this compound in the same anhydrous solvent.

-

Add the linker solution to the nanoparticle suspension. The molar ratio of linker to nanoparticles should be optimized based on the surface area of the nanoparticles.

-

Stir or sonicate the mixture at room temperature for 12-24 hours to allow for the formation of the self-assembled monolayer.

-

After incubation, centrifuge the mixture to pellet the functionalized nanoparticles.

-

Remove the supernatant and wash the nanoparticles several times with the fresh anhydrous solvent to remove any unbound linker.

-

Dry the functionalized nanoparticles under vacuum.

Quantitative Data: Stability of Phosphonate Monolayers

The stability of the phosphonate-metal oxide bond is crucial for the long-term performance of functionalized surfaces. The following table summarizes the stability of phosphonate SAMs on different metal oxide surfaces under aqueous conditions.

Table 5: Stability of Phosphonate Self-Assembled Monolayers on Metal Oxide Surfaces

| Substrate | Monolayer | Conditions | Stability | Reference |

| Aluminum Oxide (amorphous) | Octadecylphosphonic acid (ODPA) | Aqueous environment | High stability | [3] |

| Hafnium Oxide | Perfluorinated phosphonic acid (PFPA) | Water and Phosphate Buffered Saline (PBS) | High stability | [3] |

| Titanium Dioxide | Dodecylphosphonic acid | - | Strong binding (Adsorption Constant K = 1.6 x 10³ M⁻¹) | [1] |

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

This compound is an effective linker for the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The flexible PEG3 spacer can be advantageous in achieving the optimal orientation of the target protein and E3 ligase for efficient ternary complex formation.[6]

Signaling Pathway: PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocol: General Strategy for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a modular, stepwise approach.

Procedure:

-

Synthesis of Ligand-Linker Intermediates:

-

Conjugate the alkyne-functionalized target protein ligand to this compound via a CuAAC reaction as described in the click chemistry protocol.

-

Purify the resulting ligand-linker intermediate.

-

-

Hydrolysis of the Diethyl Phosphonate:

-

The diethyl phosphonate of the purified intermediate is hydrolyzed to the corresponding phosphonic acid. This is typically achieved by treatment with an acid (e.g., HCl in dioxane) or by using a reagent like bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis.

-

-

Coupling to the E3 Ligase Ligand:

-

The newly formed phosphonic acid is then coupled to an amine-functionalized E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt, and a base like DIPEA).

-

-

Purification:

-

The final PROTAC molecule is purified by preparative HPLC.

-

Conclusion

This compound is a powerful and versatile heterobifunctional linker with broad applications in drug development and materials science. Its azide and diethyl phosphonate functionalities, combined with a hydrophilic PEG spacer, enable robust bioconjugation via click chemistry and stable surface modification of metal oxides. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of this linker in a variety of research applications, from the development of novel therapeutics like PROTACs to the creation of advanced functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 4. precisepeg.com [precisepeg.com]

- 5. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound, 1337527-24-8 | BroadPharm [broadpharm.com]

- 8. benchchem.com [benchchem.com]

Applications of PEG Phosphonates in Biotechnology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of polyethylene (B3416737) glycol (PEG) phosphonates in the field of biotechnology. PEG phosphonates are a class of PEG derivatives that incorporate a phosphonate (B1237965) group, either as a phosphonic acid or a phosphonate ester. This unique combination of a hydrophilic, biocompatible PEG chain and a highly affine phosphonate anchor offers significant advantages in drug delivery, bioconjugation, and surface modification of biomaterials. This document details the core principles of PEG phosphonate chemistry, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex processes to facilitate a deeper understanding and application of this versatile technology.

Core Principles of PEG Phosphonates

The utility of PEG phosphonates in biotechnology stems from the distinct properties of their two primary components:

-

Polyethylene Glycol (PEG): A hydrophilic and biocompatible polymer, PEG is well-established for its ability to improve the pharmacokinetic profiles of therapeutic agents and nanomaterials.[1] Its presence reduces non-specific protein adsorption, minimizes immunogenicity, and prolongs circulation time in vivo, a phenomenon often referred to as the "stealth effect".[2][3]

-

Phosphonate Group: The phosphonate moiety serves as a powerful anchoring group with a strong affinity for metal oxides and calcium-rich surfaces, such as hydroxyapatite (B223615), the primary mineral component of bone.[4][5] This affinity allows for robust and stable attachment to a variety of substrates.[5] The phosphonate group can form stable bonds with metal ions like calcium, making it particularly effective for targeting tissues with high mineral content.[1][6]

This dual functionality makes PEG phosphonates highly effective for a range of biomedical applications.

Applications in Biotechnology

Targeted Drug Delivery

A primary application of PEG phosphonates is in targeted drug delivery, particularly to bone. The high affinity of the phosphonate group for hydroxyapatite enables the specific accumulation of therapeutic payloads at skeletal sites for the treatment of conditions like osteoporosis, bone metastases, and osteomyelitis.[4][7] This targeted approach enhances therapeutic efficacy while minimizing systemic side effects.[4]

Quantitative Data Summary: Bone Targeting and Nanoparticle Properties

The following tables summarize key quantitative data from studies on PEG phosphonate-functionalized nanoparticles for drug delivery.